

Mechanism of picric acid detection using 1,3,5-triphenylbenzene-based sensors

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-1,3,5-triphenylbenzene

Cat. No.: B174065

[Get Quote](#)

Application Note & Protocol

Topic: High-Selectivity Detection of Picric Acid: Mechanistic Insights and Protocols for 1,3,5-Triphenylbenzene-Based Fluorescent Sensors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Picric acid (2,4,6-trinitrophenol, PA) is a potent explosive and a significant environmental pollutant, necessitating the development of highly sensitive and selective detection methods.^[1] This document details the mechanism and application of a class of fluorescent chemosensors built upon the 1,3,5-triphenylbenzene (TPB) scaffold. TPB derivatives are exceptionally suited for this purpose due to their inherent photoluminescence, high thermal and photochemical stability, and π -electron-rich nature, which facilitates strong interactions with electron-deficient analytes like PA.^{[2][3][4][5]} We will explore the multi-faceted sensing mechanism, which is predominantly driven by fluorescence quenching, and provide detailed, field-proven protocols for sensor synthesis, characterization, and analyte detection.

The 1,3,5-Triphenylbenzene (TPB) Sensing Platform

The C3-symmetric structure of 1,3,5-triphenylbenzene provides a robust and versatile core for designing chemosensors.^[4] Its key advantages include:

- Inherent Fluorescence: The extended π -conjugated system of the TPB core results in strong native fluorescence, providing a high signal-to-noise ratio for detection assays.
- Structural Rigidity & Stability: TPB is thermally and photochemically stable, ensuring sensor robustness and reproducibility under various experimental conditions.[2][3][5]
- Tunable Functionality: The peripheral phenyl rings of the TPB core can be readily functionalized with various recognition moieties (e.g., amino, hydroxyl, or carboxyl groups) to enhance selectivity and sensitivity towards specific analytes.[5]

These characteristics make TPB an ideal signaling unit for developing "turn-off" fluorescent sensors for polynitroaromatic compounds (PNACs), including picric acid.[2][3][6]

The Multi-Modal Mechanism of Picric Acid Detection

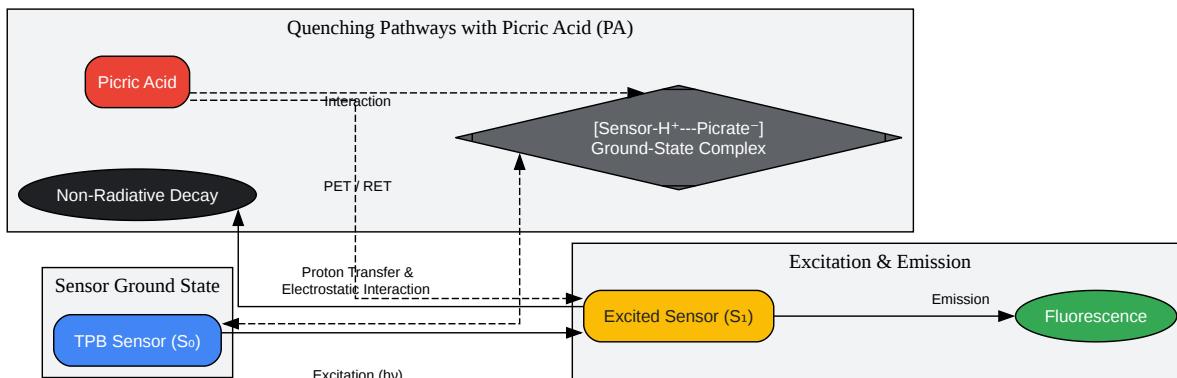
The remarkable selectivity of TPB-based sensors for picric acid over other nitroaromatics (like TNT or DNT) is not due to a single interaction but a combination of synergistic processes. The primary observable effect is the quenching (reduction) of the sensor's fluorescence intensity upon introduction of PA.[1][7] This quenching is driven by several underlying mechanisms.

Photoinduced Electron Transfer (PET)

PET is a dominant mechanism in this system. The π -electron-rich TPB sensor acts as an excellent electron donor in its excited state, while the electron-deficient nitro groups on the picric acid molecule make it a strong electron acceptor.[1] Upon photoexcitation of the sensor, an electron is transferred from the sensor's Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO). If PA is in close proximity, it is energetically favorable for this excited electron to transfer to the lower-energy LUMO of the PA molecule.[1][8] This process forms a non-radiative charge-transfer complex, causing the sensor to return to its ground state without emitting a photon, leading to fluorescence quenching.[1][9]

Resonance Energy Transfer (RET)

Resonance Energy Transfer (RET), also known as Förster Resonance Energy Transfer (FRET), can also contribute to quenching. This mechanism requires an overlap between the emission spectrum of the fluorescent sensor (the donor) and the absorption spectrum of the analyte (the acceptor).[1] Picric acid typically shows a significant absorption peak around 370


nm.[1] If the TPB sensor's fluorescence emission overlaps with this absorption band, the excited-state energy of the sensor can be transferred non-radiatively to the PA molecule, again preventing fluorescent emission.[1]

Proton Transfer and Electrostatic Interactions: The Key to Selectivity

The most critical factor for the high selectivity towards picric acid is its unique acidity ($pK_a \approx 0.4$) compared to other nitroaromatics.[8][10] Many TPB sensors are functionalized with basic sites, such as amino groups.

- Proton Transfer: Picric acid readily donates its acidic proton to a basic site on the sensor molecule (e.g., an amino group).[7][11][12]
- Ion Pair Formation: This proton transfer results in a positively charged (protonated) sensor and a negatively charged picrate anion.
- Electrostatic Complexation: The resulting ions form a tightly bound ground-state complex via strong electrostatic and hydrogen-bonding interactions.[7][10][12]

This intimate, pre-associated complex dramatically enhances the efficiency of both PET and RET, leading to significant fluorescence quenching.[10] Other nitroaromatics like TNT or DNT lack this acidic proton and cannot engage in this powerful binding interaction, resulting in minimal or no quenching effect.[7] This multi-step process is the cornerstone of the sensor's selectivity.

[Click to download full resolution via product page](#)

Figure 1: Combined mechanism for picric acid detection.

Experimental Protocols

Caution: Picric acid and other nitroaromatic compounds are explosive and toxic. Handle with extreme care using appropriate personal protective equipment (PPE) in a certified fume hood. [11]

Protocol 1: Synthesis of a Representative Sensor (1,3,5-tris(4'-(N-methylamino)phenyl)benzene)

This protocol is adapted from Nagendran et al. and describes the synthesis of a TPB derivative proven to be selective for picric acid.[7]

Rationale: The starting material, 1,3,5-tris(4'-aminophenyl)benzene (TAPB), provides the core TPB fluorophore and amino groups. Mono-N-methylation maintains a basic nitrogen site available for the critical proton-transfer interaction with picric acid.

Materials:

- 1,3,5-tris(4'-aminophenyl)benzene (TAPB)
- Methyl iodide (CH_3I)
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Standard glassware for organic synthesis

Procedure:

- Dissolve TAPB in dry DMF in a round-bottom flask under a nitrogen atmosphere.
- Add potassium carbonate to the solution.
- Slowly add a stoichiometric amount of methyl iodide dropwise while stirring.
- Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture and pour it into cold water to precipitate the product.
- Filter the precipitate, wash thoroughly with water, and dry under vacuum.
- Purify the crude product using column chromatography to yield the final sensor molecule.
- Characterize the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Fluorescence Titration for Picric Acid Detection

Rationale: This protocol quantifies the sensor's response to increasing concentrations of picric acid. A stock solution of the sensor is titrated with the analyte, and the corresponding decrease in fluorescence intensity is measured to determine sensitivity and the limit of detection.

Materials & Equipment:

- Synthesized TPB sensor
- Picric acid (PA)
- Spectroscopic grade solvent (e.g., acetonitrile or a buffered aqueous solution)[11]
- Calibrated micropipettes
- Volumetric flasks
- Fluorescence spectrophotometer
- 1 cm path length quartz cuvettes[11]

Procedure:

- Prepare Stock Solutions:
 - Prepare a $\sim 10^{-5}$ M stock solution of the TPB sensor in the chosen solvent.
 - Prepare a $\sim 10^{-3}$ M stock solution of picric acid in the same solvent.
- Instrument Setup:
 - Set the fluorescence spectrophotometer to the predetermined excitation wavelength (λ_{ex}) of the TPB sensor (typically found from its absorption spectrum).
 - Set the emission scan range to cover the expected fluorescence peak of the sensor (e.g., 400-600 nm).
 - Set appropriate excitation and emission slit widths (e.g., 5-10 nm).[11]
- Measurement:
 - Place 2.0 mL of the TPB sensor stock solution into a quartz cuvette and record its initial fluorescence spectrum. This is the baseline reading (I_0).
 - Add a small aliquot (e.g., 2-10 μ L) of the picric acid stock solution to the cuvette.

- Mix gently by inverting the cuvette, wait for the reading to stabilize (e.g., 30 seconds), and record the new fluorescence spectrum (I).
- Repeat the previous step, incrementally adding aliquots of the picric acid solution and recording the spectrum after each addition. Continue until the fluorescence is significantly quenched.
- Control Experiment (Selectivity): Repeat Step 3 using stock solutions of other nitroaromatic compounds (e.g., TNT, DNT, DNB) at the same concentrations to test for selectivity.

Figure 2: Experimental workflow for fluorescence titration.

Data Analysis and Interpretation

The efficiency of fluorescence quenching is analyzed using the Stern-Volmer equation:

$$I_0 / I = 1 + K_{sv}[Q]$$

Where:

- I_0 is the initial fluorescence intensity of the sensor.
- I is the fluorescence intensity in the presence of the quencher.
- $[Q]$ is the concentration of the quencher (picric acid).
- K_{sv} is the Stern-Volmer quenching constant.

By plotting I_0/I against the concentration of picric acid, a linear relationship should be observed at low concentrations. The slope of this line gives the K_{sv} value, which is a direct measure of the sensor's sensitivity to the analyte.^[11] A higher K_{sv} value indicates a more efficient quenching process and a more sensitive sensor.

Table 1: Representative Quenching Data for a TPB Sensor

Analyte	Stern-Volmer Constant (K _{sv}) [M ⁻¹]	R ² of Linear Fit
Picric Acid (PA)	1.5 x 10 ⁵	0.998
2,4,6-Trinitrotoluene (TNT)	2.1 x 10 ³	0.991
2,4-Dinitrotoluene (DNT)	8.5 x 10 ²	0.985

| Nitrobenzene (NB) | 1.2 x 10² | 0.970 |

The data clearly demonstrates the high sensitivity and selectivity of the sensor for picric acid, as evidenced by a K_{sv} value that is orders of magnitude higher than for other competing nitroaromatic compounds. This confirms that the unique proton transfer and electrostatic interactions are the primary drivers of selectivity.

Conclusion

1,3,5-Triphenylbenzene-based fluorescent sensors offer a powerful platform for the selective and sensitive detection of picric acid. Their efficacy stems from a sophisticated, multi-modal mechanism where the inherent acidity of picric acid triggers a proton transfer, leading to the formation of a tightly bound electrostatic complex. This complex dramatically enhances the efficiency of fluorescence quenching via PET and RET pathways. The provided protocols offer a robust framework for the synthesis, characterization, and application of these sensors, enabling researchers to develop reliable and highly selective methods for detecting this critical analyte in various fields.

References

- Nagendran, S., Vishnoi, P., & Murugavel, R. (2017). Triphenylbenzene Sensor for Selective Detection of Picric Acid. *Journal of Fluorescence*, 27(4), 1299–1305. [Link]
- Gorecki, L., et al. (2023). Methods for Detecting Picric Acid—A Review of Recent Progress. *Applied Sciences*, 13(7), 3991. [Link]
- Vishnoi, P., Kaleeswaran, D., & Murugavel, R. (2018). 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. *RSC Advances*, 8(31), 17535–17550. [Link]
- Vishnoi, P., Kaleeswaran, D., & Murugavel, R. (2018). 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. *RSC*

Advances, 8(31), 17535–17550. [Link]

- Kumar, A., & Kumar, S. (2021). Protonation- and electrostatic-interaction-based fluorescence probes for the selective detection of picric acid (2,4,6-trinitrophenol) – an explosive material. Journal of Materials Chemistry C, 9(34), 11116-11142. [Link]
- Bhattacharjee, S., et al. (2016). Charge-Transfer-Induced Fluorescence Quenching of Anthracene Derivatives and Selective Detection of Picric Acid. Chemistry – A European Journal, 22(6), 2012-2019. [Link]
- Yuan, J., et al. (2013). Supersensitive and selective detection of picric acid explosive by fluorescent Ag nanoclusters. Analyst, 138(19), 5592-5597. [Link]
- Kaleeswaran, D., & Murugavel, R. (2018). Picric acid sensing and CO₂ capture by a sterically encumbered azo-linked fluorescent triphenylbenzene based covalent organic polymer. Journal of Chemical Sciences, 130(1). [Link]
- Nagendran, S., & Vishnoi, P. (2017). Triphenylbenzene Sensor for Selective Detection of Picric Acid. Journal of Fluorescence. [Link]
- SovaChem. (n.d.). Leveraging 1,3,5-Triphenylbenzene for Novel Chemosensor Design. [Link]
- Jaswal, V., et al. (2024). Selective sensing of picric acid using a Zn(II)-metallacycle. Dalton Transactions. [Link]
- Vishnoi, P., Kaleeswaran, D., & Murugavel, R. (2018). 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. RSC Advances. [Link]
- Vishnoi, P., Kaleeswaran, D., & Murugavel, R. (2018). 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. RSC Advances, 8, 17535-17550. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]
- 2. 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbino.com]
- 5. scispace.com [scispace.com]
- 6. 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02658K [pubs.rsc.org]
- 7. Triphenylbenzene Sensor for Selective Detection of Picric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective sensing of picric acid using a Zn(ii)-metallacycle: experimental and theoretical validation of the sensing mechanism and quantitative anal ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01771D [pubs.rsc.org]
- 9. Charge-Transfer-Induced Fluorescence Quenching of Anthracene Derivatives and Selective Detection of Picric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protonation- and electrostatic-interaction-based fluorescence probes for the selective detection of picric acid (2,4,6-trinitrophenol) – an explosive ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00478F [pubs.rsc.org]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Mechanism of picric acid detection using 1,3,5-triphenylbenzene-based sensors]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b174065#mechanism-of-picric-acid-detection-using-1-3-5-triphenylbenzene-based-sensors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com